molecular formula C13H12ClFN2 B1407629 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine CAS No. 1256955-89-1

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Cat. No.: B1407629
CAS No.: 1256955-89-1
M. Wt: 250.7 g/mol
InChI Key: WNKRZSJINCTEIB-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Agricultural Chemistry: The compound can be used in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylpyrimidine: Lacks the fluorobenzyl group, resulting in different reactivity and applications.

    5-(4-Fluorobenzyl)-2,6-dimethylpyrimidine:

    4-Chloro-5-(4-methylbenzyl)-2,6-dimethylpyrimidine: Contains a methyl group instead of a fluorine atom, leading to different biological and chemical behavior.

Uniqueness

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and binding interactions, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKRZSJINCTEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol (730 mg, 3.14 mmol) in phosphorus oxychloride (10 mL) was stirred at 60° C. for 90 min. The reaction mixture was concentrated and ethyl acetate (50 mL) was added to the residue. The organic solution was washed with saturated sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL), dried over sodium sulfate, filtered and concentrated. Column chromatography of the residue on silica (5-40% ethyl acetate in hexanes) afforded 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (527 mg, 67% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): 7.21 (m, 2H), 6.98 (m, 2H), 4.12 (s, 2H), 2.67 (s, 3H), 2.45 (s, 3H); MS (EI) for C13H12ClFN2: 250 (M+).
Name
5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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